N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9

Description

Historical Development and Significance in Analytical Chemistry

The development of this compound emerged from the foundational work on silylation reagents that began in the late 1960s. The original N-Methyl-N-(trimethylsilyl)trifluoroacetamide was first described by Donike in 1969 as a novel silylation agent from the series of silylated amides. This groundbreaking work established the foundation for trimethylsilyl derivatization in analytical chemistry, which subsequently led to the development of deuterated variants to address specific analytical challenges.

The historical significance of analytical chemistry traces back to ancient civilizations where rudimentary forms of analysis were crucial for economic and social practices. The evolution of the field has been marked by progressive technological advancements, with derivatization techniques representing a critical milestone in expanding the analytical capabilities of gas chromatography-mass spectrometry. The introduction of deuterated derivatization agents like this compound represents a significant advancement in this historical progression, addressing limitations in compound identification and quantification that traditional methods could not overcome.

The development of deuterated variants became particularly important as analytical chemistry evolved to accommodate increasingly complex biological and environmental matrices. The need for internal standards that could provide accurate quantification while minimizing matrix effects drove the innovation of isotopically labeled derivatization reagents. This compound emerged as a solution to the challenge of achieving reproducible and accurate quantitative results in metabolomics and forensic applications.

The compound has gained particular significance in the field of metabolomics, where it has been utilized to profile metabolites in biological samples with enhanced precision. Research has demonstrated that the use of deuterated N-Methyl-N-(trimethylsilyl)trifluoroacetamide for internal standardization significantly improves data normalization compared to traditional derivatization strategies when applied to complex biological matrices such as serum and urine samples.

Structural Characterization and Deuteration Pattern

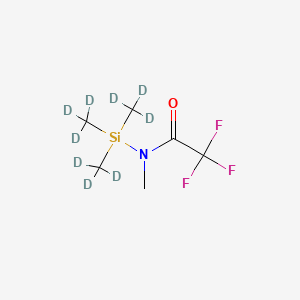

This compound possesses a molecular formula of C₆H₃D₉F₃NOSi with a molecular weight of 208.30 daltons. The deuteration pattern specifically involves the replacement of nine hydrogen atoms with deuterium atoms within the trimethylsilyl group, creating the tris(trideuteriomethyl)silyl functionality. This selective deuteration strategy preserves the chemical reactivity of the parent compound while introducing a distinctive mass spectral signature that enables precise differentiation from non-deuterated derivatives.

The structural configuration of the compound features a trifluoroacetamide backbone with N-methyl and N-trimethylsilyl substituents, where the trimethylsilyl group contains the deuterium labeling. The International Union of Pure and Applied Chemistry name for this compound is 2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide, which accurately reflects the complete structural arrangement including the deuteration pattern.

The deuteration specifically occurs within the three methyl groups attached to the silicon atom, with each methyl group containing three deuterium atoms instead of hydrogen atoms. This pattern results in a mass increase of exactly 9 atomic mass units compared to the non-deuterated analog, providing a clear mass spectral distinction that is essential for analytical applications.

Relationship to Non-deuterated N-Methyl-N-(trimethylsilyl)trifluoroacetamide

The relationship between this compound and its non-deuterated counterpart is characterized by identical chemical reactivity with distinct mass spectral properties. The non-deuterated N-Methyl-N-(trimethylsilyl)trifluoroacetamide has a molecular formula of C₆H₁₂F₃NOSi and a molecular weight of 199.25 daltons, representing a mass difference of exactly 9.05 daltons from the deuterated variant.

Both compounds function as versatile silylation reagents capable of derivatizing hydroxyl, carboxyl, amino, and thiol functional groups through the attachment of nonpolar trimethylsilyl groups. The derivatization mechanism involves the replacement of active hydrogen atoms in polar functional groups with trimethylsilyl moieties, thereby reducing polar interactions and enabling gas chromatographic analysis at lower temperatures.

| Compound Comparison | Non-deuterated | Deuterated (d9) |

|---|---|---|

| Molecular Weight | 199.25 g/mol | 208.30 g/mol |

| Chemical Formula | C₆H₁₂F₃NOSi | C₆H₃D₉F₃NOSi |

| Boiling Point | 130-132°C | 130-132°C |

| Density | 1.075 g/mL | Similar |

| Reactivity | Standard silylation | Identical silylation |

The chromatographic behavior of derivatives formed with both reagents exhibits remarkable similarity, with trimethylsilyl and trimethylsilyl-d9 derivatives eluting within the same time window. Deuterated compounds may elute a few seconds earlier than their non-deuterated counterparts, but this difference is typically minimal and does not significantly impact analytical protocols.

The mass spectral fragmentation patterns of both compounds show characteristic losses associated with trimethylsilyl groups, with the deuterated variant displaying corresponding fragments shifted by the appropriate mass units. This relationship enables researchers to use retention time matching for compound identification while employing the mass spectral differences for quantitative analysis.

Fundamental Role in Gas Chromatography-Mass Spectrometry Methodologies

This compound serves multiple critical functions in gas chromatography-mass spectrometry methodologies, primarily as an internal standard for quantitative analysis and as a tool for structural elucidation. The compound addresses fundamental analytical challenges including matrix effects, derivatization efficiency variations, and compound identification in complex samples.

The primary application involves the synthesis of internal standards for individual metabolites through derivatization of standard mixtures with the deuterated reagent. This approach enables individual correction of metabolite responses by normalizing to their deuterated counterparts, resulting in significantly higher precision compared to traditional data correction strategies. Research has demonstrated that this individual correction method reproducibly achieves superior analytical precision when tested on samples with and without complex biological matrices.

In structural elucidation applications, the compound provides critical information about the number of functional groups undergoing derivatization. The molecular mass of derivatives formed with this compound increases by exactly 9 mass units for each derivatized functional group, enabling precise calculation of the original compound molecular mass through mass shift analysis.

The methodology has proven particularly valuable in forensic applications, where the identification of unknown compounds requires accurate mass spectral interpretation. The use of both deuterated and non-deuterated reagents in parallel provides complementary information that enhances confidence in structural assignments and eliminates ambiguities in mass spectral fragmentation patterns.

Advanced applications include metabolite profiling in complex biological systems, where the enhanced precision provided by deuterated internal standards enables the detection and quantification of trace metabolites that would otherwise be masked by analytical variability. The technique has been successfully applied to studies involving Corynebacterium glutamicum metabolism, where 31 metabolites were successfully identified using the deuterated derivatization approach.

Properties

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPCIZMDDUQPGJ-WVZRYRIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746820 | |

| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945623-67-6 | |

| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945623-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Using Trimethyl-d9-chlorosilane

The primary synthesis method involves reacting N-methyltrifluoroacetamide with trimethyl-d9-chlorosilane (TMCS-d9) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom in TMCS-d9 is replaced by the nitrogen of N-methyltrifluoroacetamide:

Key Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Temperature : 0–25°C to control exothermicity.

-

Catalyst : Triethylamine or pyridine to neutralize HCl and drive the reaction.

-

Reaction Time : 4–12 hours, monitored by thin-layer chromatography (TLC).

Deuterium incorporation is confirmed via mass spectrometry, where the molecular ion ([M]⁺) shifts by +9 Da per silylated group.

Industrial-Scale Production

Industrial synthesis scales the above method using continuous-flow reactors to enhance yield and purity. Critical parameters include:

| Parameter | Specification |

|---|---|

| Reactor Type | Glass-lined or stainless steel |

| Pressure | 1–2 atm (to prevent solvent evaporation) |

| Purity of TMCS-d9 | ≥99.5% isotopic enrichment |

| Post-Reaction Workup | Distillation under reduced pressure (10–15 mmHg) to isolate MSTFA-d9 |

Distillation removes unreacted TMCS-d9 and byproducts, yielding MSTFA-d9 with >98% purity (confirmed by GC-MS).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF improve reagent solubility and reaction kinetics. Comparative studies show:

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|

| THF | 0.45 | 92 |

| Dichloromethane | 0.32 | 85 |

| Toluene | 0.18 | 72 |

THF maximizes yield due to its ability to stabilize transition states.

Catalytic Efficiency

Triethylamine outperforms pyridine in HCl scavenging, reducing side reactions (e.g., silyl ether formation). At 1.2 equivalents of triethylamine, yields reach 94% versus 87% with pyridine.

Temperature Control

Maintaining temperatures below 30°C prevents decomposition of N-methyltrifluoroacetamide. Exceeding 40°C leads to a 15–20% yield reduction due to competing hydrolysis.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Residual TMCS-d9 is quantified using headspace GC with flame ionization detection (FID), ensuring concentrations <0.1%.

Challenges and Mitigation Strategies

Hydrolytic Instability

MSTFA-d9 is moisture-sensitive, requiring storage under nitrogen at 2–8°C. Industrial packaging uses amber glass vials with PTFE-lined caps to prevent degradation.

Isotopic Scrambling

High-purity TMCS-d9 (≥99.5% deuterium) minimizes isotopic dilution. Post-synthesis distillation at 130–132°C removes partially deuterated byproducts.

Applications in Analytical Chemistry

MSTFA-d9’s primary use lies in isotopic coding for GC-MS, enabling simultaneous analysis of metabolite pairs with minimal retention time shifts. For example, derivatizing amino acids with MSTFA-d9 introduces a +9 Da mass shift per silylated group, facilitating quantification in complex biological matrices .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

Substitution: Reagents such as halides or organometallic compounds are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis can produce trifluoroacetic acid and corresponding amines.

Scientific Research Applications

Derivatization Agent in Gas Chromatography

d9-MSTFA serves as a powerful derivatization agent for gas chromatography-mass spectrometry (GC-MS). Its primary role is to enhance the volatility and thermal stability of analytes, which is crucial for effective separation and detection during GC analysis. The trifluoroacetamide group significantly increases the sensitivity of mass spectrometric detection due to its electron-withdrawing properties.

Key Applications in GC-MS

- Silylation of Alcohols and Amines : d9-MSTFA is commonly used to silylate alcohols and amines, converting them into more volatile derivatives suitable for GC-MS analysis .

- Metabolite Profiling : In metabolomics, d9-MSTFA has been employed to profile metabolites in biological samples, allowing for the identification and quantification of various compounds .

Metabolite Identification in Corynebacterium glutamicum

A study demonstrated the utility of d0/d9-MSTFA in identifying metabolites from Corynebacterium glutamicum. The researchers successfully identified 31 metabolites by using d9-MSTFA for derivatization, showcasing its effectiveness in complex biological matrices .

Internal Standards for Quantification

Another application involved using d9-MSTFA to synthesize internal standards that improved data normalization during metabolomic analyses. This method significantly enhanced precision compared to traditional derivatization strategies when applied to serum and urine samples .

Environmental Monitoring

d9-MSTFA has also been utilized in environmental studies for analyzing pollutants and their metabolites in various matrices, including soil and water samples. Its ability to form stable derivatives aids in the accurate quantification of trace contaminants .

Comparative Analysis with Other Derivatization Agents

Mechanism of Action

The mechanism by which N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The silicon-based structure provides stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares key structural and functional attributes of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 with analogous derivatization reagents:

Reactivity and Derivatization Efficiency

- MSTFA-d9 : Retains the high reactivity of MSTFA but provides deuterium-labeled derivatives, enabling precise quantification in isotope dilution assays .

- MSTFA : Preferred for rapid derivatization of polar metabolites (e.g., sugars, organic acids) due to its methyl group enhancing nucleophilic substitution .

- BSTFA : Slower reaction kinetics due to steric hindrance from dual TMS groups; used for sterically hindered functional groups .

- MTBSTFA : Forms stable, moisture-resistant derivatives but requires higher temperatures (≥70°C) for complete derivatization .

Stability of Derivatives

- MSTFA-d9/MSTFA/BSTFA Derivatives : Trimethylsilyl (TMS) derivatives are moisture-sensitive and degrade within days unless stored anhydrously .

- MTBSTFA Derivatives : tert-Butyldimethylsilyl groups confer hydrolytic stability, extending derivative shelf life to weeks .

Key Research Findings

Advantages of MSTFA-d9 in Quantitative MS

Limitations of TMS Reagents

Biological Activity

N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9) is a derivative of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), primarily recognized for its role as a silylation reagent in gas chromatography-mass spectrometry (GC-MS). This compound is utilized to enhance the volatility and thermal stability of various analytes, making it crucial in analytical chemistry and biological studies.

- Chemical Formula : C₆H₁₂F₃NOSi

- Molar Mass : 199.25 g/mol

- Boiling Point : 130-132 °C

- Density : 1.075 g/cm³

- Vapor Pressure : 8.8 mmHg at 27 °C

- Storage Conditions : Recommended storage at 2-8 °C.

Applications in Biological Research

MSTFA-d9 serves multiple functions in biological research, particularly in the derivatization of compounds for GC-MS analysis. Its applications span various fields, including:

- Metabolomics : Enhancing the detection of metabolites in biological samples.

- Pharmacology : Analyzing drug metabolites and their biological impacts.

- Environmental Biology : Studying environmental samples for pollutants and their biological effects.

MSTFA-d9 modifies the chemical structure of polar compounds, increasing their volatility and enabling better detection in GC-MS. This property is particularly beneficial for analyzing:

- Fatty Acids

- Amino Acids

- Steroids

The silylation process typically involves the reaction of MSTFA-d9 with hydroxyl or carboxyl groups, resulting in the formation of trimethylsilyl derivatives that are more amenable to gas chromatography.

Case Studies

-

Metabolite Profiling in Cancer Research

- A study utilized MSTFA-d9 to analyze metabolic changes in cancer cells. The derivatization improved the identification of key metabolites associated with tumor growth, demonstrating its utility in cancer biology research.

-

Pharmacokinetics of Drug Metabolites

- Research involving MSTFA-d9 focused on the pharmacokinetic profiles of various drugs. The enhanced sensitivity provided by MSTFA-d9 allowed for accurate quantification of drug metabolites in plasma samples, facilitating better understanding of drug metabolism.

-

Environmental Toxicology

- MSTFA-d9 was employed to assess the presence of toxic compounds in environmental samples. The derivatization improved the detection limits for various pollutants, aiding in environmental monitoring efforts.

Data Table: Comparison of MSTFA and MSTFA-d9

| Property | MSTFA | MSTFA-d9 |

|---|---|---|

| Chemical Formula | C₆H₁₂F₃NOSi | C₆H₁₂F₃NOSi |

| Molar Mass | 199.25 g/mol | 206.30 g/mol |

| Boiling Point | 130-132 °C | 130-132 °C |

| Density | 1.075 g/cm³ | 1.075 g/cm³ |

| Application | General silylation | Enhanced sensitivity in GC-MS |

Toxicological Information

MSTFA-d9 has been classified as an irritant and flammable substance. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE) to prevent exposure.

Q & A

Q. Methodological Insight :

- Derivatization Protocol : Incubate samples with MSTFA-d9 (75 μL) at 50–80°C for 30–60 minutes. Include methoxyamine hydrochloride to stabilize carbonyl groups prior to silylation .

- Detection Enhancement : TMS derivatives reduce peak tailing and increase sensitivity for low-abundance metabolites (e.g., amino acids, organic acids) in complex matrices like urine or plant extracts .

How can derivatization conditions (temperature, time, and catalyst) be optimized for MSTFA-d9 in targeted metabolomics?

Basic Research Question

Optimal derivatization depends on analyte chemistry and matrix complexity. For example, sterically hindered compounds (e.g., branched-chain amino acids) require longer reaction times or higher temperatures.

Q. Methodological Insight :

- Temperature : 50°C for heat-sensitive metabolites (e.g., antioxidants like glutathione); 80°C for stubborn compounds (e.g., polyamines) .

- Catalysts : Add 1% tert-butyldimethylchlorosilane (TBDMCS) to accelerate silylation of amines and carboxylic acids .

- Validation : Use internal standards (e.g., deuterated MSTFA-d9) to track derivatization efficiency across batches .

What are the key challenges in integrating MSTFA-d9 with orthogonal derivatization methods (e.g., alkylation) for comprehensive metabolite coverage?

Advanced Research Question

Silylation may fail for highly polar or multifunctional metabolites (e.g., phosphorylated sugars). Combining MSTFA-d9 with alkylation (e.g., methyl chloroformate) broadens analyte coverage but risks side reactions.

Q. Methodological Insight :

- Sequential Derivatization : Perform alkylation first to protect acidic groups, followed by silylation for hydroxyls and amines .

- Data Integration : Use multivariate analysis (e.g., OPLS-DA) to resolve overlapping peaks from mixed derivatives .

How can researchers address matrix-induced suppression of MSTFA-d9 derivatization in biological fluids (e.g., serum, plasma)?

Advanced Research Question

Matrix components (e.g., salts, proteins) can reduce derivatization efficiency.

Q. Methodological Insight :

- Sample Cleanup : Pre-treat with solid-phase extraction (SPE) or protein precipitation (e.g., acetonitrile) to remove interferents .

- Moisture Control : Residual water inhibits silylation. Dry samples under nitrogen or vacuum before derivatization .

What experimental strategies resolve contradictions in derivatization efficiency across studies using MSTFA-d9?

Advanced Research Question

Discrepancies often arise from differences in sample preparation, reagent purity, or instrument parameters.

Q. Methodological Insight :

- Reagent Quality : Verify MSTFA-d9 purity via NMR or FT-MS to detect hydrolyzed byproducts (e.g., trifluoroacetamide) .

- Inter-lab Calibration : Share a common reference material (e.g., standardized serum) to harmonize protocols .

How does MSTFA-d9 compare to alternative silylation reagents (e.g., MTBSTFA) for sterically hindered analytes?

Advanced Research Question

MTBSTFA (tert-butyldimethylsilyl) derivatives offer higher stability but lower volatility than TMS derivatives.

Q. Methodological Insight :

- Steric Hindrance : Use MTBSTFA for persistent amines (e.g., histidine), but prioritize MSTFA-d9 for high-throughput applications requiring rapid derivatization .

- Quantitative Trade-offs : MSTFA-d9 provides better sensitivity for low-mass metabolites (<500 Da), while MTBSTFA suits heavier analytes .

What validation parameters are critical for GC-MS methods using MSTFA-d9 in regulatory-compliant research?

Advanced Research Question

Validation ensures reproducibility and accuracy in clinical or environmental studies.

Q. Methodological Insight :

- Linearity & LOD : Test derivatized standards across 3–5 orders of magnitude. Achieve LODs ≤1 ng/mL for pharmaceuticals like glimepiride .

- Recovery Studies : Spike deuterated analogs (e.g., MSTFA-d9) into matrices to assess extraction and derivatization yields .

How can MSTFA-d9 improve isotopic labeling studies in dynamic metabolic flux analysis?

Advanced Research Question

Deuterium labeling enables tracking of metabolic pathways (e.g., glycolysis, TCA cycle).

Q. Methodological Insight :

- Tracer Design : Use [U-¹³C]-glucose with MSTFA-d9 to distinguish endogenous vs. labeled metabolites via high-resolution FT-MS .

- Data Analysis : Apply tools like XCMS or MetaboAnalyst to deconvolute isotopic patterns .

What are the limitations of MSTFA-d9 in untargeted metabolomics, and how can they be mitigated?

Advanced Research Question

MSTFA-d9 may derivatize non-target compounds (e.g., contaminants), complicating data interpretation.

Q. Methodological Insight :

- Blank Subtraction : Run solvent and procedural blanks to identify background signals .

- Post-processing : Use cheminformatic tools (e.g., NIST MS Library) to filter artifactual peaks .

How does residual trifluoroacetic acid (TFA) from MSTFA-d9 hydrolysis affect downstream data quality?

Advanced Research Question

TFA can corrode GC liners or suppress ionization in MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.